molecular formula C10H13NO3 B11900153 Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate

Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate

Katalognummer: B11900153
Molekulargewicht: 195.21 g/mol
InChI-Schlüssel: QQQXCOSMVVJKJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate is a heterocyclic compound that features a fused pyrrole and tetrahydropyran ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a tetrahydropyran precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structural modifications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate is unique due to its specific ring fusion and the presence of an ethyl ester group.

Eigenschaften

Molekularformel

C10H13NO3

Molekulargewicht

195.21 g/mol

IUPAC-Name

ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate

InChI

InChI=1S/C10H13NO3/c1-2-13-10(12)8-6-9-7(11-8)4-3-5-14-9/h6,11H,2-5H2,1H3

InChI-Schlüssel

QQQXCOSMVVJKJA-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC2=C(N1)CCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.